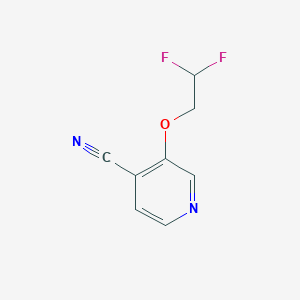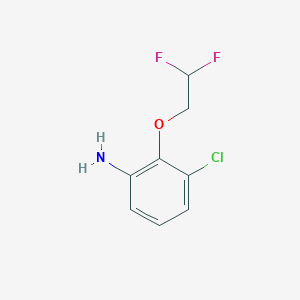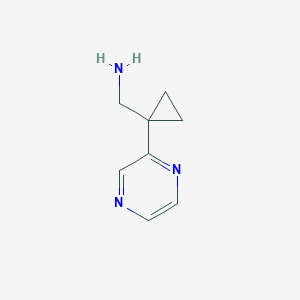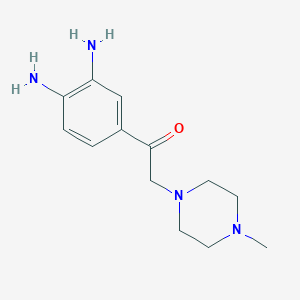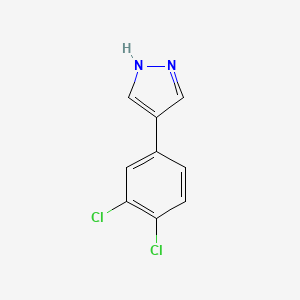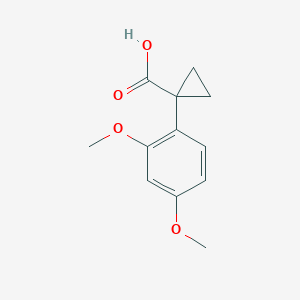
1-(Furan-2-yl)butan-1-amine hydrochloride
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-(Furan-2-yl)butan-1-amine hydrochloride can be inferred from its IUPAC name and molecular formula. The IUPAC name is 3-amino-1-(2-furyl)-1-butanone hydrochloride . The molecular formula is C8H11NO2.ClH . For a detailed molecular structure, it’s recommended to refer to resources that provide 3D molecular structures .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Furan-2-yl)butan-1-amine hydrochloride are not specified in the search results. For detailed information, it’s recommended to refer to resources that provide comprehensive property data.Applications De Recherche Scientifique
Antibacterial Applications
1-(Furan-2-yl)butan-1-amine hydrochloride: has shown promise in the realm of antibacterial research. Furan derivatives are known for their broad spectrum of biological activities, including antibacterial properties against both gram-positive and gram-negative bacteria . The compound’s structure allows for the synthesis of novel antibacterial agents that can be crucial in the fight against microbial resistance, which is a growing global issue due to the ineffectiveness of currently available antimicrobial medicines .
Pharmacological Significance
In pharmacology, furan derivatives like 1-(Furan-2-yl)butan-1-amine hydrochloride are valued for their therapeutic potential. They have been employed in various disease areas due to their wide range of biological and pharmacological characteristics. These include applications as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and even anticancer agents . The inclusion of the furan nucleus is an essential synthetic technique in the search for new drugs .
Biochemical Research
The biochemical applications of 1-(Furan-2-yl)butan-1-amine hydrochloride are linked to its pharmacological properties. Its role in the development of compounds with anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities makes it a valuable compound in biochemical research .
Materials Science
In materials science, 1-(Furan-2-yl)butan-1-amine hydrochloride can be utilized in the synthesis of complex molecules. For example, it can be involved in reactions with other compounds to create amide isosteres, which are important in the development of new materials with specific properties .
Environmental Science
The environmental science applications of 1-(Furan-2-yl)butan-1-amine hydrochloride may include the synthesis of compounds that can be tested for activity against various strains of bacteria and fungi. This is particularly relevant for environmental monitoring and the development of treatments for bio-contamination .
Analytical Chemistry
In analytical chemistry, 1-(Furan-2-yl)butan-1-amine hydrochloride can be used as a precursor or intermediate in the synthesis of compounds that are then used for in-vitro activity screenings. Such screenings are essential for determining the efficacy of new compounds against a range of microbial agents .
Chemical Engineering
From a chemical engineering perspective, 1-(Furan-2-yl)butan-1-amine hydrochloride is significant for its role in the design and synthesis of novel compounds. It can be part of a series of reactions leading to the creation of new molecules with potential applications in various industries, including pharmaceuticals and biotechnology .
Safety and Hazards
Specific safety and hazard information for 1-(Furan-2-yl)butan-1-amine hydrochloride is not available in the search results. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Relevant Papers For a comprehensive understanding of 1-(Furan-2-yl)butan-1-amine hydrochloride, it’s recommended to refer to peer-reviewed papers and technical documents related to this compound . These resources can provide detailed information on its synthesis, properties, applications, and more.
Mécanisme D'action
Antimicrobial drugs play a crucial role in combating bacterial infections. The rise in drug resistance necessitates the discovery of novel antimicrobial compounds with distinct mechanisms of action . Furan-containing compounds, characterized by a ring structure composed of one oxygen and four carbon atoms, have attracted attention due to their therapeutic efficacy. Among these, “1-(Furan-2-yl)butan-1-amine hydrochloride” holds promise as an innovative antibacterial agent.
Structure of Furan: !Furan Structure
Action Environment
Environmental factors (pH, temperature, etc.) influence efficacy and stability. For instance, pH affects solubility and bioavailability.
Propriétés
IUPAC Name |
1-(furan-2-yl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWSYDFZGRDHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



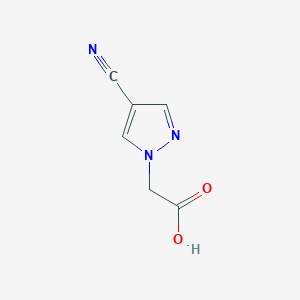
![1-[4-Bromo-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B1457537.png)

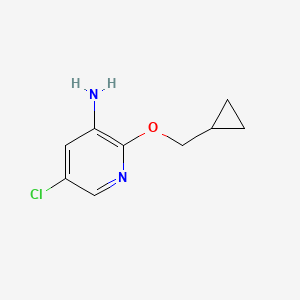
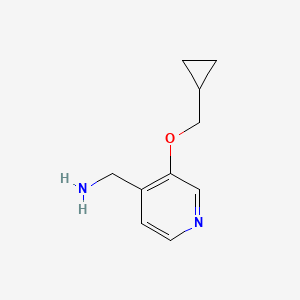
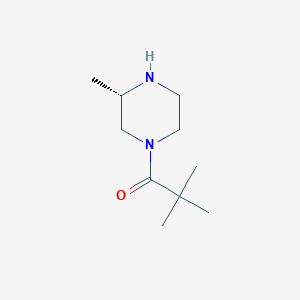
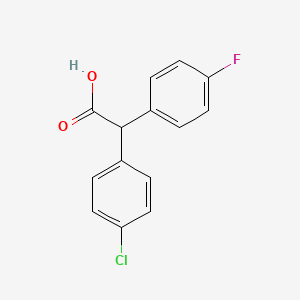
![{1-[(Piperidin-1-yl)methyl]cyclopropyl}methanol](/img/structure/B1457547.png)
